

Chemical structure and synthesis of Cefixime trihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wincef*

Cat. No.: *B1242291*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cefixime Trihydrate

Introduction

Cefixime is a third-generation oral cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity against a wide variety of Gram-positive and Gram-negative bacteria.^{[1][2]} Its stability in the presence of beta-lactamase enzymes makes it effective against many organisms resistant to penicillins and other cephalosporins.^{[1][3]} The mechanism of action involves the inhibition of mucopeptide synthesis in the bacterial cell wall, leading to cell death.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure and synthesis of Cefixime trihydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure of Cefixime Trihydrate

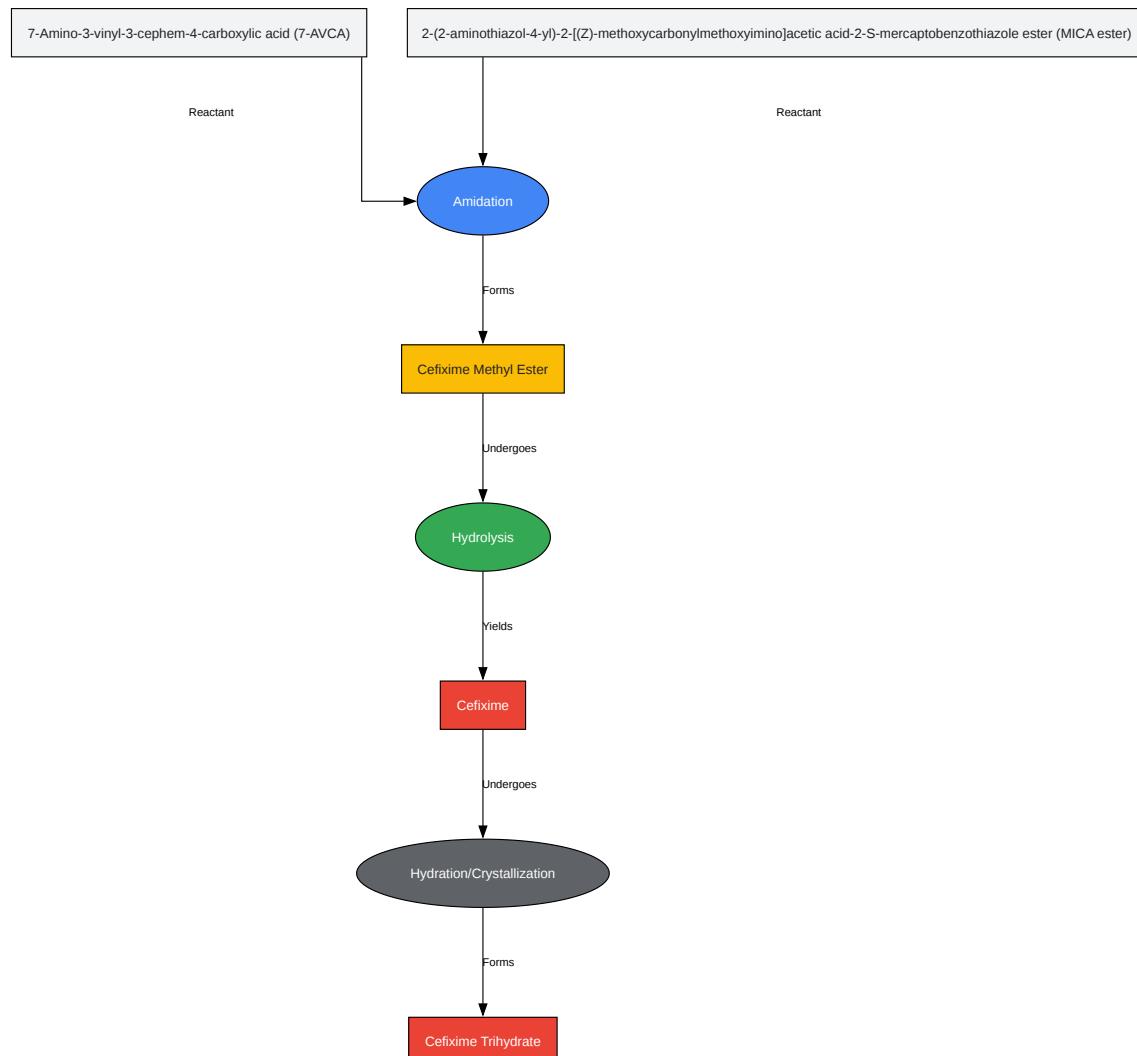
Cefixime trihydrate is the hydrated form of the cephalosporin antibiotic, Cefixime. Its chemical structure is characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA) nucleus.

The IUPAC name for Cefixime trihydrate is (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate.^{[4][5]}

Key Structural Features:

- Cephalosporin Core: A bicyclic system comprising a four-membered β -lactam ring fused to a six-membered dihydrothiazine ring.
- 7-Position Side Chain: An aminothiazole ring and a carboxymethoxyimino group, which contribute to its broad antibacterial spectrum.
- 3-Position Side Chain: A vinyl group at the C-3 position.
- Hydration: The presence of three water molecules in its crystalline structure.

Physicochemical Properties: Cefixime trihydrate is a white to yellowish powder.[\[3\]](#) It is freely soluble in methanol but has low aqueous solubility.[\[6\]](#)


Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₅ N ₅ O ₇ S ₂ ·3H ₂ O	[4] [7]
Molecular Weight	507.50 g/mol	[4] [5] [8]
CAS Number	125110-14-7	[7] [8]

Synthesis of Cefixime Trihydrate

The synthesis of Cefixime typically involves the acylation of the 7-amino group of a cephalosporin nucleus with a suitable side chain. A common and efficient method for industrial production starts from 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA).

Synthetic Workflow

The following diagram illustrates a common synthetic pathway for Cefixime.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Cefixime Trihydrate.

Detailed Synthesis Steps

A widely employed synthetic route involves the reaction of 7-AVCA with an activated ester of the Cefixime side chain, followed by hydrolysis.^[9]

Step 1: Amidation 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is reacted with 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptopbenzothiazole ester (MICA ester).^[9] This reaction results in the formation of Cefixime methyl ester.

Step 2: Hydrolysis The intermediate, Cefixime methyl ester, is then hydrolyzed to yield Cefixime.^[9] This step can be carried out without the need for drying the intermediate, simplifying the overall process.^[9]

Step 3: Crystallization The final step involves the crystallization of Cefixime in the presence of water to form the stable Cefixime trihydrate.

Experimental Protocols

Protocol 1: Synthesis via MICA Ester^[9]

- Amidation: 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is reacted with 2-(2-aminothiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]acetic acid-2-S-mercaptopbenzothiazole ester (MICA ester).
- Hydrolysis: The resulting Cefixime methyl ester intermediate is hydrolyzed.
- Isolation: The final product, Cefixime, is isolated.

This process is noted for its simplified operation and reduced pollution, making it suitable for industrial production.^[9]

Protocol 2: Alternative Synthesis with Improved Yield^[10]

- Reaction Setup: In a 250 ml round-bottomed flask at room temperature (25°C), 4.90 g (20 mmol) of an aminothiazole acetoxamic acid analog and 4.20 g (20 mmol) of N-ethynyl-N,4-dimethylbenzenesulfonamide are added to 100 ml of dichloromethane and stirred until the reaction is complete.

- Addition of 7-AVNA: 5.00 g (22 mmol) of 7-AVNA is added to the solution, and stirring is continued at room temperature until the intermediate is fully reacted.
- Purification: The reaction mixture is concentrated and purified by silica gel column chromatography.

Protocol 3: Synthesis using Triethanolamine[11]

- Reaction: 7-AVCA is reacted with MICE in a tetrahydrofuran-water mixture in the presence of triethanolamine at 0-4°C. This serves as the activation step.
- Hydrolysis: The resulting Cefixime methyl ester is hydrolyzed using sodium hydroxide.
- Acidification and Isolation: The reaction mass is acidified with HCl to obtain the final product.

Quantitative Data

The following table summarizes the yields and purity levels achieved through different synthetic methods.

Method	Solvent	Yield	Purity (HPLC)	Reference
Amidation and Hydrolysis with MICA ester	Not specified	>90%	99.5%	[9]
Amidation and Hydrolysis with tert-butoxy carbonyl side chain	Not specified	80%	99.2%	[12]
Nucleophilic Substitution	Dichloromethane	94.0%	99.4%	[10]
Nucleophilic Substitution	Tetrahydrofuran	83.4%	99.0%	[10]
Nucleophilic Substitution	Toluene	86.8%	98.9%	[10]
Acylation with MICE and Triethylamine	Tetrahydrofuran and water	65%	97%	[11]
Acylation with MICE and Triethanolamine	Tetrahydrofuran and water	66%	97%	[11]
Alkaline Hydrolysis of Cefixime Ester	Water and Acetone	Not specified	99.75%	[13]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of Cefixime trihydrate. The structural characteristics, including the cephalosporin core and key side chains, are fundamental to its potent antibacterial activity. Various synthetic routes have been developed, with a focus on improving yield, purity, and environmental impact for

industrial-scale production. The presented data and protocols offer valuable insights for researchers and professionals in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cef-3 | 100 mg/5 ml | Suspension | সেফ-৩ ১০০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 2. Cefixime Trihydrate | C16H17N5O8S2 | CID 44467542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. (6R,7R)-7-(((2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl)amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid trihydrate | C16H21N5O10S2 | CID 5491577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. alentrис.org [alentrис.org]
- 8. allmpus.com [allmpus.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis method of cefixime - Eureka | Patsnap [eureka.patsnap.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Chemical structure and synthesis of Cefixime trihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242291#chemical-structure-and-synthesis-of-cefixime-trihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com